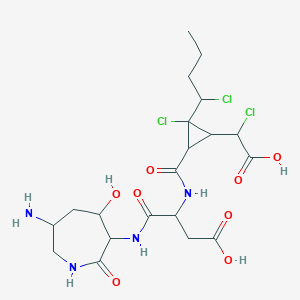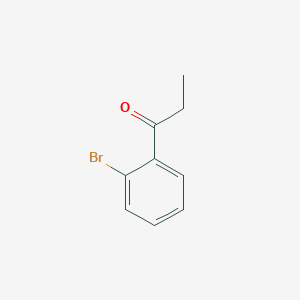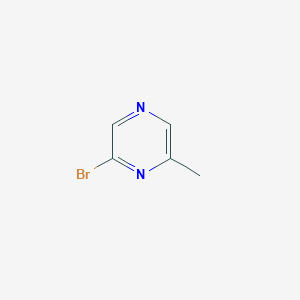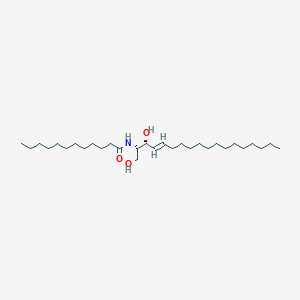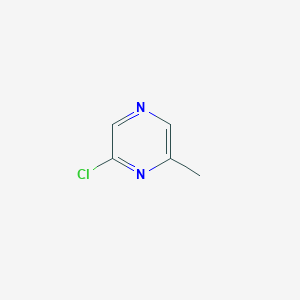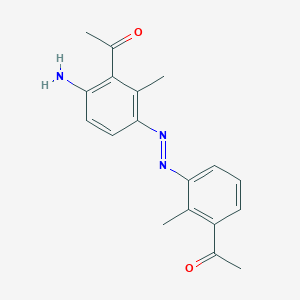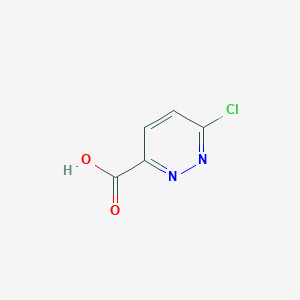
6-氯吡啶并嘧啶-3-羧酸
概述
描述
科学研究应用
6-Chloropyridazine-3-carboxylic acid has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
作用机制
Target of Action
It is hypothesized that the compound may disrupt targets in the biosynthesis pathways of nicotinamide adenine dinucleotide (nad) and/or ethylene . These are crucial components in various biological processes, including energy metabolism and regulation of gene expression.
Mode of Action
The exact mode of action of 6-chloropyridazine-3-carboxylic acid remains unknown . Given its potential targets, it is plausible that the compound interacts with enzymes or proteins involved in the biosynthesis of NAD and/or ethylene, thereby altering their function and leading to downstream effects.
Biochemical Pathways
6-chloropyridazine-3-carboxylic acid is believed to affect the biosynthesis pathways of NAD and/or ethylene . NAD is a coenzyme found in all living cells, playing essential roles in metabolic processes. On the other hand, ethylene is a plant hormone involved in growth and development. Disruption of these pathways could lead to significant downstream effects, potentially altering cellular metabolism or plant growth.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-chloropyridazine-3-carboxylic acid involves the oxidation of 3-chloro-6-methylpyridazine. The process includes dissolving 3-chloro-6-methylpyridazine in concentrated sulfuric acid and then slowly adding finely powdered potassium dichromate while maintaining the temperature below 50°C. The mixture is then stirred for an additional four hours at 50°C .
Industrial Production Methods
Industrial production methods for 6-chloropyridazine-3-carboxylic acid typically involve large-scale oxidation reactions similar to the laboratory synthesis but optimized for higher yields and efficiency. These methods often use continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
6-Chloropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid).
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products Formed
Esterification: Esters of 6-chloropyridazine-3-carboxylic acid.
Reduction: 6-chloropyridazine-3-methanol.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
6-Chloropyridine-3-carboxylic acid: Similar in structure but lacks the nitrogen atoms in the ring, leading to different chemical properties and reactivity.
3-Chloropyridazine-4-carboxylic acid: Another pyridazine derivative with the chlorine atom in a different position, affecting its reactivity and applications.
Uniqueness
6-Chloropyridazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and makes it particularly useful in the synthesis of stearoyl-CoA desaturase inhibitors . Its ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
6-chloropyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-2-1-3(5(9)10)7-8-4/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGZQZULOHYEOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40423491 | |
| Record name | 6-chloropyridazine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40423491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5096-73-1 | |
| Record name | 6-Chloro-3-pyridazinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5096-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-chloropyridazine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40423491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloropyridazine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
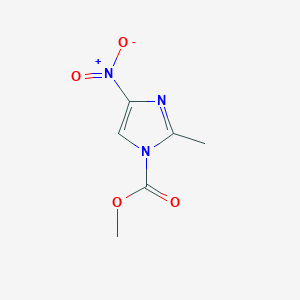
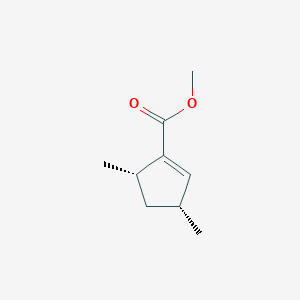


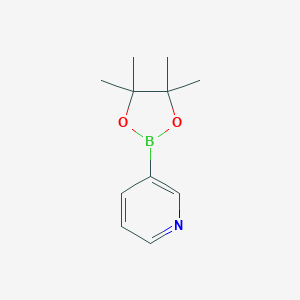
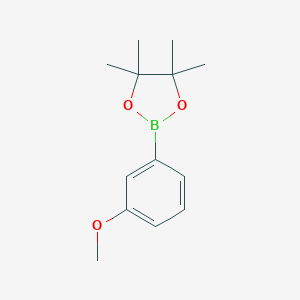

![4-[Dimethoxy(methyl)silyl]butanenitrile](/img/structure/B130255.png)
